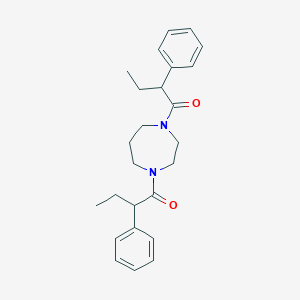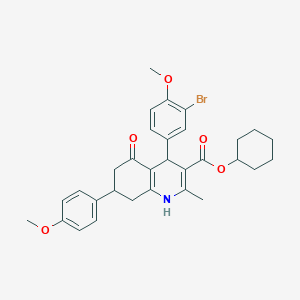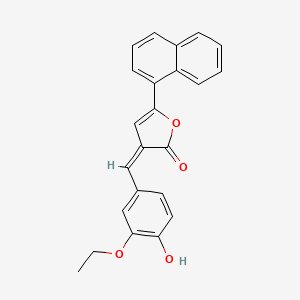![molecular formula C16H23BrN2O3 B5162225 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It works by inhibiting the activity of a protein called TYK2, which is involved in the immune response.
Mechanism of Action
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide works by inhibiting the activity of TYK2, a protein that is involved in the signaling pathways of several cytokines that play a role in the immune response. By inhibiting TYK2, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, while increasing the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in inflammation and disease activity in preclinical models of autoimmune diseases. In clinical trials, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to improve skin clearance and reduce joint pain and swelling in patients with psoriasis and psoriatic arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain lab experiments, as high concentrations may be required to achieve the desired effect. Additionally, the cost of synthesizing 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide may limit its availability for certain research projects.
Future Directions
Future research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide could focus on its potential use in treating other autoimmune diseases such as lupus, as well as its long-term safety and efficacy. Additionally, further studies could investigate the optimal dosing and administration of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, as well as its potential use in combination with other drugs for the treatment of autoimmune diseases. Finally, research could also explore the potential use of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in other therapeutic areas, such as oncology.
Synthesis Methods
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, starting with the reaction of 4-bromo-3-methylphenol with propargyl bromide to form 2-(4-bromo-3-methylphenoxy)propyne. This compound is then reacted with morpholine to form 2-(4-bromo-3-methylphenoxy)-N-morpholin-4-ylmethylprop-2-yn-1-amine. Finally, this compound is reacted with acetic anhydride to form 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in reducing inflammation and disease activity. It has also been tested in phase 1 and phase 2 clinical trials, where it has demonstrated a favorable safety profile and efficacy in treating psoriasis and psoriatic arthritis. Ongoing clinical trials are currently evaluating the efficacy of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in treating other autoimmune diseases such as lupus.
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-13-11-14(3-4-15(13)17)22-12-16(20)18-5-2-6-19-7-9-21-10-8-19/h3-4,11H,2,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPAGYIKCRWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)

![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)